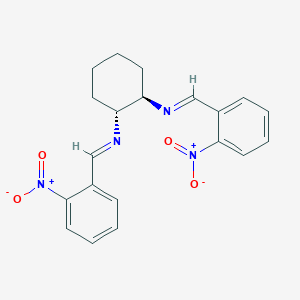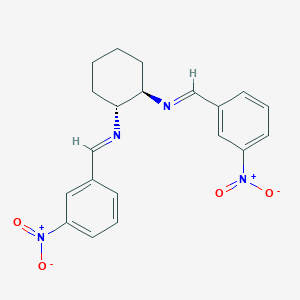![molecular formula C16H16ClNO3S B288133 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is a chemical compound that belongs to the class of indoline sulfonamides. It is commonly used in scientific research as a tool compound to study the biological processes and mechanisms involved in various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDEs, 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline increases the levels of cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation and platelet inhibition.
Biochemical and Physiological Effects:
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various protein kinases, including protein kinase A (PKA) and protein kinase G (PKG). It has also been shown to inhibit the activity of cyclic nucleotide-gated ion channels, leading to decreased calcium influx and smooth muscle relaxation. In addition, it has been shown to inhibit platelet aggregation and insulin secretion.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline in lab experiments is its high potency and selectivity for PDEs. It has been shown to have nanomolar potency for PDE4, which is a major target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, one of the limitations of using 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is its potential off-target effects on other enzymes and signaling pathways. Therefore, it is important to use appropriate controls and assays to ensure the specificity of its effects.
Future Directions
There are several future directions for the use of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline in scientific research. One direction is to study its effects on other enzymes and signaling pathways, such as phospholipase C (PLC) and calcium/calmodulin-dependent protein kinase II (CaMKII). Another direction is to explore its potential therapeutic applications in inflammatory diseases, such as asthma and COPD, as well as in cardiovascular diseases, such as hypertension and heart failure. Finally, it may also be useful to develop new analogs of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline with improved potency and selectivity for specific targets.
Synthesis Methods
The synthesis of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline involves the reaction of 4-chloro-2-methoxyaniline with 2-methylindoline-1-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group with the amino group of the aniline. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is widely used in scientific research as a tool compound to study the biological processes and mechanisms involved in various diseases. It has been shown to have inhibitory effects on several enzymes and signaling pathways, including protein kinases, phosphodiesterases, and cyclic nucleotide-gated ion channels. It has also been used as a probe to study the role of cyclic nucleotides in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and insulin secretion.
properties
Product Name |
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline |
|---|---|
Molecular Formula |
C16H16ClNO3S |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-9-12-5-3-4-6-14(12)18(11)22(19,20)16-8-7-13(17)10-15(16)21-2/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
OUKVSHFPTJTGOA-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288050.png)
![2-[3-(4-Ethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288051.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288053.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288054.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![2-[3-(3-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288058.png)
![3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288060.png)
![3-[2-(2,6-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288061.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288062.png)
![3-[2-(1,3-benzodioxol-5-yl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288064.png)
![3-[2-(4-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288065.png)


![3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288070.png)